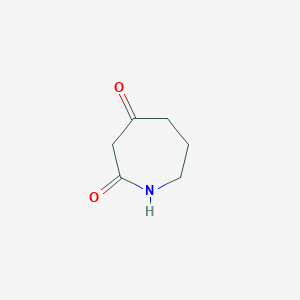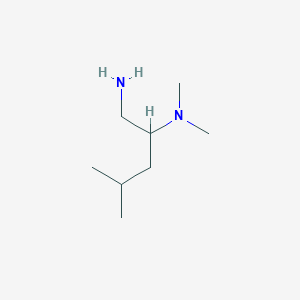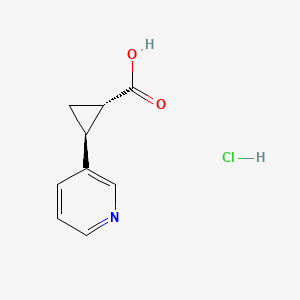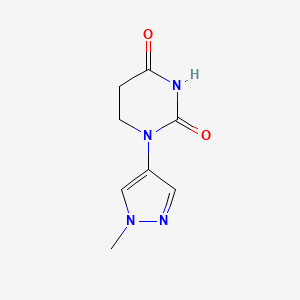
Azepane-2,4-dione
Vue d'ensemble
Description
Azepane-2,4-dione, also known by its IUPAC name 2,4-azepanedione, is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is a white to yellow powder or crystal .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 127.14 . It is a white to yellow powder or crystal . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Azepane-2,4-dione derivatives demonstrate notable chemical properties and have been synthesized through various methods. These compounds are prepared from corresponding azepan-2-ones and exhibit interesting pharmacological properties, including actions on the central nervous system via stimulation of various ion channels. Azepanedione-oxime compounds have shown capabilities to relax both rat trachea and human bronchus, and exhibit marked antinociceptive and anticonvulsant activities (El From et al., 2003).
Pharmaceutical Significance
- Azepane-based motifs have emerged as significant in pharmaceutical research. These compounds possess diverse structural characteristics, making them useful in discovering new therapeutic agents. The development of azepane-containing analogs focuses on less toxic, low-cost, and highly active formulations. Over 20 azepane-based drugs have been approved for treating various diseases, and their applications span across therapeutic areas like anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents (Zha et al., 2019).
Catalysis and Synthesis
- Azepane-fused pyrano[3,2-b]indoles have been synthesized through Lewis acid-catalyzed oxa Diels-Alder reactions. These reactions involve the catalytic photooxygenation of cyclohepta[b]indoles, leading to novel tetracyclic compounds with high stereoselectivity under mild conditions (Banda et al., 2023).
Oxidation Processes
- The oxidation of ε-caprolactam by ozone in a CCl4 solution leads to the formation of azepane-2,7-dione, a compound with over 90% yield. This compound serves as an intermediate in the production of commercially important antibiotics (Alekseeva et al., 2008).
Material Science Applications
- This compound is involved in the synthesis and characterization of random copolyesters, highlighting its role in material science. This compound has been copolymerized with ε-caprolactone, initiated by various metal derivatives. The resulting semicrystalline copolymers confirmed the randomness of the polymerization process (Dwan'isa et al., 2003).
Biological Activity
- Research on novel heterocyclic derivatives from azomethine compounds, including 1,3-oxazepine-dione derivatives, has been conducted. These compounds demonstrate biological activity against bacteria and fungi in vitro, indicating their potential in biological applications (Muslim & Saleh, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Azepane-2,4-dione is a type of organic compound
Mode of Action
It’s known that it can form complexes with metal ions, which could be used in catalytic reactions or for studying complex chemistry . .
Biochemical Pathways
It’s known that azepane derivatives, including this compound, are used as key intermediates in synthetic chemistry . They also found applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . .
Result of Action
As a type of organic compound, it’s known to have the potential to interact with various biological targets and pathways . .
Action Environment
It’s known that it should be stored sealed in a dry room temperature environment . .
Propriétés
IUPAC Name |
azepane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-2-1-3-7-6(9)4-5/h1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLHFZTRANCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)
![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)

![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)
![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2853564.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoropyridine-4-carbonyl)-1,4-diazepane](/img/structure/B2853565.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2853569.png)

![11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2853572.png)
![4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2853573.png)

